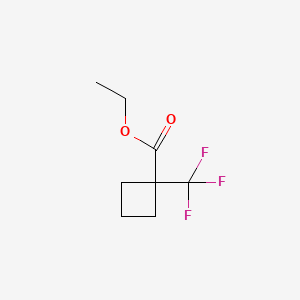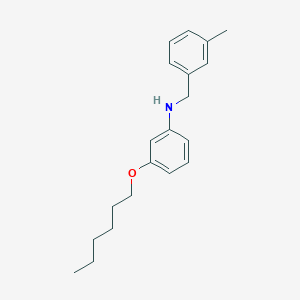![molecular formula C13H13NO4 B1451692 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 1019357-65-3](/img/structure/B1451692.png)
3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid
描述
3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid is a compound that belongs to the oxazole family, which is known for its diverse biological activities. Oxazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications
准备方法
The synthesis of 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield . For example, the catalytic reduction of unsaturated acids using palladium on charcoal can be employed to prepare related compounds .
化学反应分析
3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the oxazole ring or the phenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms involving oxazole derivatives.
作用机制
The mechanism of action of 3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes or receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
相似化合物的比较
3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)propanoic acid: This compound lacks the oxazole ring and has different chemical properties and biological activities.
5-(4-Methoxyphenyl)-1H-indole derivatives: These compounds have an indole ring instead of an oxazole ring and may exhibit different pharmacological profiles.
5-(4-Methoxyphenyl)-1H-imidazole derivatives: These compounds have an imidazole ring and can be used to study the effects of different heterocyclic rings on biological activity.
The uniqueness of this compound lies in its specific combination of the oxazole ring, methoxyphenyl group, and propanoic acid moiety, which can result in distinct chemical and biological properties.
属性
IUPAC Name |
3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)11-8-14-12(18-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNECMDGPKZMMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)
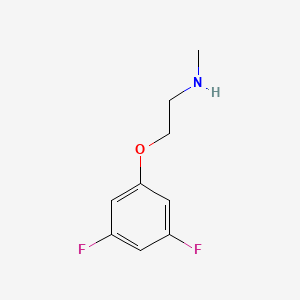

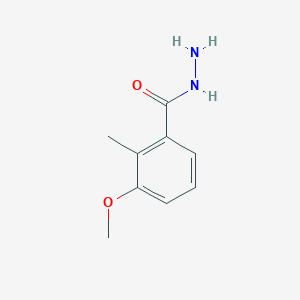


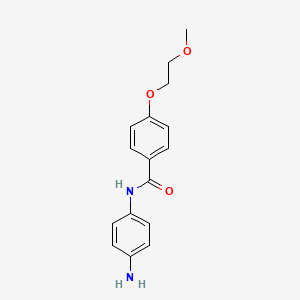
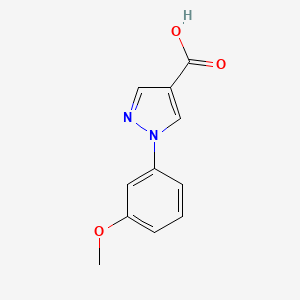
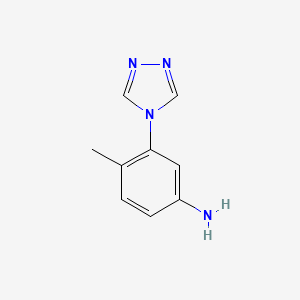
-methanamine](/img/structure/B1451625.png)

